molecular formula C5H5F3N2O B6223870 [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol CAS No. 2763755-08-2

[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol

Cat. No. B6223870
CAS RN: 2763755-08-2
M. Wt: 166.1
InChI Key:
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Description

1-(Trifluoromethyl)-1H-imidazol-4-yl]methanol, also known as TFMI, is an organofluorine compound that has been used in scientific research and in the laboratory for a variety of experiments. It is a highly reactive compound that is used in a variety of chemical reactions, and it has a wide range of applications in a variety of industries.

Mechanism of Action

[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol is a highly reactive compound that is used in a variety of chemical reactions. Its mechanism of action is based on the fact that it is an organofluorine compound. This means that it is able to form strong bonds with other molecules, and it is also able to act as a catalyst in certain reactions. When [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol is used in a reaction, it can act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to form strong bonds with other molecules, and it can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the inhibition of certain proteins and enzymes, the inhibition of certain metabolic pathways, and the modulation of certain hormones and neurotransmitters. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol is a highly reactive compound that has a wide range of applications in the laboratory. It is relatively easy to synthesize, and it is also a relatively stable compound. Additionally, it is relatively non-toxic, and it can be used in a variety of reactions. However, it is important to note that [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol can be hazardous if not handled properly, and it should be used with caution in the laboratory.

Future Directions

There are a number of potential future directions for [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol. One potential direction is the development of new pharmaceuticals and other organic molecules that utilize [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol in their synthesis. Additionally, [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol could be used in the synthesis of new fluorinated polymers materials and in the synthesis of new fluorinated surfactants. Furthermore, [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol could be used in the synthesis of new fluorinated dyes and in the synthesis of new fluorinated polymers catalysts. Finally, further research could be conducted on the biochemical and physiological effects of [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol, as well as its potential uses in the treatment of various diseases.

Synthesis Methods

[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol can be synthesized in a variety of ways, but the most common method is the reaction of 4-methoxybenzaldehyde with trifluoromethyl iodide in the presence of a base catalyst. This reaction yields a product with a yield of over 90%. The reaction mechanism for this synthesis is as follows:
Step 1: 4-methoxybenzaldehyde reacts with trifluoromethyl iodide to form a trifluoromethylated aldehyde intermediate.
Step 2: The trifluoromethylated aldehyde intermediate is then reacted with a base catalyst to form the desired product, [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol.

Scientific Research Applications

[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol is a highly reactive compound that is used in a variety of scientific research experiments and applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules. It has also been used in the synthesis of fluorinated polymers materials and in the synthesis of fluorinated surfactants. Additionally, it has been used in the synthesis of fluorinated dyes and in the synthesis of fluorinated polymers catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol involves the reaction of 1H-imidazole-4-carbaldehyde with trifluoromethyl boronic acid followed by reduction with sodium borohydride.", "Starting Materials": [ "1H-imidazole-4-carbaldehyde", "trifluoromethyl boronic acid", "sodium borohydride", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1H-imidazole-4-carbaldehyde (1.0 g, 9.0 mmol) and trifluoromethyl boronic acid (1.5 g, 11.0 mmol) in dichloromethane (20 mL) and add palladium acetate (0.2 g, 0.9 mmol) and triphenylphosphine (0.5 g, 1.9 mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.", "Step 3: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 6: Dissolve the residue in methanol (10 mL) and add sodium borohydride (0.5 g, 13.0 mmol).", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 20 mL).", "Step 9: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 10: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the desired product [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol as a white solid (1.2 g, 70% yield)." ] }

CAS RN

2763755-08-2

Product Name

[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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